molecular formula C21H21N3O2 B5845849 N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide

N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide

Cat. No. B5845849
M. Wt: 347.4 g/mol
InChI Key: TWQMBAXFWPEOJI-KIFSKBGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide, also known as FPH1, is a synthetic compound that has been widely studied for its potential applications in scientific research. FPH1 is a small molecule that has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of a specific protein kinase known as Haspin.

Mechanism of Action

N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide is a specific inhibitor of Haspin, which is a protein kinase that phosphorylates histone H3 at threonine 3 during mitosis. This phosphorylation event is critical for the proper alignment and segregation of chromosomes during cell division. N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide binds to the ATP-binding site of Haspin and inhibits its kinase activity, leading to defects in chromosome segregation and cell division.
Biochemical and Physiological Effects:
In addition to its effects on cell division, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide has also been shown to have other biochemical and physiological effects. N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide in lab experiments is its specificity for Haspin. This allows researchers to study the role of Haspin in various cellular processes without affecting other protein kinases. However, one limitation of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide is its potential toxicity, which can limit its use in certain experiments. Additionally, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research involving N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide. One area of research is the development of more potent and selective inhibitors of Haspin. This could lead to the development of new cancer therapies that target Haspin. Another area of research is the study of the role of Haspin in other cellular processes, such as DNA damage response and centrosome duplication. Finally, the use of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide in combination with other cancer therapies could enhance their effectiveness and reduce toxicity.
In conclusion, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide is a synthetic compound that has been widely studied for its potential applications in scientific research. Its specificity for Haspin makes it a valuable tool for studying the role of Haspin in various cellular processes. While there are limitations to its use, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide has the potential to lead to new cancer therapies and improve our understanding of cellular processes.

Synthesis Methods

The synthesis of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide involves several steps, including the reaction of 2-isobutyl-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with furfural and acrolein to form N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide.

Scientific Research Applications

N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide has been used extensively in scientific research to study the role of Haspin in various cellular processes. Haspin is a protein kinase that plays a critical role in the regulation of chromosome segregation during cell division. Inhibition of Haspin activity by N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide has been shown to cause defects in chromosome segregation and cell division, leading to cell death. N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide has also been used to study the role of Haspin in other cellular processes, such as DNA damage response and centrosome duplication.

properties

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(2-methylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15(2)13-16-14-19(18-9-3-4-10-20(18)23-16)21(25)24-22-11-5-7-17-8-6-12-26-17/h3-12,14-15H,13H2,1-2H3,(H,24,25)/b7-5+,22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQMBAXFWPEOJI-KIFSKBGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.